molecular formula C4H9NO5 B093346 Tris(hydroxymethyl)nitromethane CAS No. 126-11-4

Tris(hydroxymethyl)nitromethane

Cat. No. B093346
CAS RN: 126-11-4
M. Wt: 151.12 g/mol
InChI Key: OLQJQHSAWMFDJE-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)nitromethane is a chemical compound that has been utilized in various chemical syntheses and applications. It serves as a precursor for the synthesis of phospholipids, where its acetone derivative is used as an initial compound. This derivative is then converted into O,O- and O,N-cyclophosphites, which are further used to prepare different types of phospholipids such as phosphocholines and cationic phospholipids . Additionally, tris(hydroxymethyl)nitromethane has been found to decompose in aqueous base to yield several products, including glycolic acid, formic acid, and methanol, through a process that involves multiple decomposition pathways .

Synthesis Analysis

The synthesis of tris(hydroxymethyl)nitromethane and its derivatives has been explored in various studies. For instance, tris(hydroxymethyl)aminomethane dinitrate benzoate hydronitrate, a mixed nitric and carboxylic ester of aminopolyatomic alcohols, was synthesized through the reaction of a mixture of concentrated HNO3 and Ac2O with 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline . The synthesis of energetic compounds using tris(hydroxymethyl)aminomethane as a building block has also been reported, where the compounds were characterized using various spectroscopic and analytical techniques .

Molecular Structure Analysis

The molecular structure of tris(hydroxymethyl)nitromethane derivatives has been confirmed through different methods. Single-crystal X-ray diffraction was used to confirm the structure of energetic nitrates derived from tris(hydroxymethyl)aminomethane . Similarly, X-ray structural analysis demonstrated the existence of tris(hydroxymethyl)aminomethane dinitrate benzoate hydronitrate in the crystal as two independent molecules .

Chemical Reactions Analysis

Tris(hydroxymethyl)nitromethane is involved in various chemical reactions. It is a key intermediate in the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base, which also involves the formation of 2-bromo-2-nitroethanol as a reactive intermediate . Additionally, tris(hydroxymethyl)aminomethane has been used as a primary standard for Kjeldahl nitrogen analysis due to its desirable properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(hydroxymethyl)nitromethane derivatives have been extensively studied. Energetic compounds synthesized from tris(hydroxymethyl)aminomethane were characterized by multinuclear NMR spectroscopy, vibrational analysis, mass spectrometry, differential scanning calorimetry, and elemental analysis. Their energies of formation and detonation parameters were calculated and predicted using computational methods . The compound also serves as a catalyst for the preparation of colloidal silica nanospheres and as a carbon source for the synthesis of ordered mesoporous carbon .

Safety And Hazards

Tris(hydroxymethyl)nitromethane is harmful if swallowed or inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

2-(hydroxymethyl)-2-nitropropane-1,3-diol
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InChI

InChI=1S/C4H9NO5/c6-1-4(2-7,3-8)5(9)10/h6-8H,1-3H2
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InChI Key

OLQJQHSAWMFDJE-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)[N+](=O)[O-])O
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Molecular Formula

C4H9NO5
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DSSTOX Substance ID

DTXSID8027034
Record name 2-(Hydroxymethyl)-2-nitro-1,3-propanediol
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Molecular Weight

151.12 g/mol
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Physical Description

Liquid, White solid; [Hawley] Light yellow crystals; [MSDSonline]
Record name 1,3-Propanediol, 2-(hydroxymethyl)-2-nitro-
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Solubility

Soluble in polar solvents such as methanol and isopropanol. Insoluble in non-polar solvents such as aliphatic and aromatic hydrocarbons., Freely soluble in alcohols, sparingly soluble in benzene, In water, 2.20X10+6 mg/L at 20 °C
Record name 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL
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Vapor Pressure

0.00000154 [mmHg]
Record name 2-Hydroxymethyl-2-nitro-1,3-propanediol
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Product Name

Tris(hydroxymethyl)nitromethane

Color/Form

Crystals from ethyl acetate and benzene, White solid

CAS RN

126-11-4
Record name Tris(hydroxymethyl)nitromethane
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Record name TRIS(HYDROXYMETHYL)NITROMETHANE
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Melting Point

214 °C (pure), MP: 180 °C (usual lab product); 175-176 °C (technical grade)
Record name 2-HYDROXYMETHYL-2-NITRO-1,3-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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